molecular formula N/A B569324 Agar CAS No. 9002-18-0

Agar

货号: B569324
CAS 编号: 9002-18-0
分子量: 336.337
InChI 键: GYYDPBCUIJTIBM-DYOGSRDZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Historical Discovery and Traditional Uses of this compound

The historical trajectory of this compound utilization represents a fascinating convergence of traditional culinary practices and scientific innovation spanning more than a millennium. The earliest documented use of this compound-containing preparations dates to approximately 700 AD in Japan, where a traditional dish called tokoroten was prepared by boiling various seaweeds in water to create a seaweed-flavored broth that would subsequently chill and form a firm jelly. This ancient preparation method involved pushing the formed jelly through a box with a grate, dividing it into noodles that were served cold with accompaniments such as soy sauce, scallions, toasted nori, and miso paste. The terminology surrounding this compound reflects its diverse cultural origins, with the word "this compound" deriving from "this compound-agar," the Malay name for red algae from which the jelly is produced, while in Japanese it is known as "Kanten," meaning "frozen sky".

The legendary discovery of this compound's unique gelling properties is attributed to a seventeenth-century Japanese innkeeper named Minora Tarazaemon, who served algae soup to a Japanese emperor and his entourage during a snowstorm. According to this historical account, leftover soup gelled overnight due to freezing temperatures, and when the innkeeper discovered this transformation the following morning, he realized both the gelling power of the algae and the reversibility of the process when the gelatin was recooked with additional water. This discovery led to the development of traditional this compound production methods, where the resultant jelly was cut into blocks, forced through cutters to create noodles, and then subjected to repeated freeze-thaw cycles on bamboo mats to achieve purification and dehydration.

The transition of this compound from culinary ingredient to scientific tool occurred through the intersection of domestic knowledge and laboratory innovation in 1881. Fanny Angelina Hesse, wife of microbiologist Walther Hesse working in Robert Koch's laboratory, suggested replacing the problematic gelatin medium with this compound after learning about its properties from an Indonesian neighbor who had utilized this compound in traditional cooking. The introduction proved revolutionary because this compound addressed the critical limitations of gelatin, which would liquefy at the high temperatures required for bacterial cultivation and was susceptible to degradation by microbial enzymes. This pivotal moment in 1882, when Walther Hesse first described this compound for microbiological use, established the foundation for modern bacteriological techniques that remain essential to clinical diagnostics and research today.

Biological Origins: Marine Algae of the Rhodophyceae Class

This compound originates from the cell walls of marine red algae belonging to the phylum Rhodophyta, representing one of the most abundant and diverse groups of marine macroalgae. The Rhodophyta phylum encompasses approximately 6,000 different species, making red algae the largest group of seaweeds and establishing them as a significant source of bioactive compounds and commercially valuable polysaccharides. These organisms are predominantly marine, inhabiting intertidal zones and subtidal environments at depths ranging from surface waters to occasionally 250 meters, with the main global biomass contributed by the families Corallinaceae and Gigartinaceae. Red algae are distinguished by their characteristic pigmentation resulting from the presence of phycoerythrin and phycocyanin, which masks other pigments including chlorophyll a, beta-carotene, and unique xanthophylls.

The biochemical composition of red algae reflects their specialized marine environment and evolutionary adaptations, with cell walls constructed primarily of cellulose, this compound, and carrageenans. Unlike terrestrial plants, red algae lack chlorophyll b and store energy reserves as floridean starch and floridoside rather than conventional starch. The structural organization of red algae ranges from unicellular representatives to complex thalli built from filamentous networks, with the economically significant agarophytes belonging primarily to the families Gelidiaceae and Gracilariaceae. These families have achieved particular commercial importance as major sources of this compound and carrageenans, with worldwide production yields reaching approximately 10,000 tons of this compound valued at 200 million dollars annually.

This compound itself represents a complex mixture of polysaccharides that serves as a structural component within the algal cell wall matrix. The biological function of this compound within the algae is to provide flexible mechanical support while maintaining cell wall integrity under varying oceanic conditions. The polysaccharide complex consists of two primary components: agarose, a linear polymer of repeating agarobiose units, and agaropectin, a heterogeneous mixture of smaller molecules. Commercial this compound production involves the removal of agaropectin through processing, resulting in a product that is essentially pure agarose. The extraction process requires boiling the algal material to release this compound from the cell walls, followed by purification steps that eliminate the colored and flavored compounds naturally present in the seaweed.

Taxonomic Variability in this compound Composition Across Algal Species

Taxonomic diversity among this compound-producing red algae results in significant variations in polysaccharide composition, yield, and functional properties that directly influence commercial applications and extraction methodologies. The two most economically important genera, Gelidium and Gracilaria, demonstrate substantial differences in this compound characteristics that reflect their distinct evolutionary lineages and environmental adaptations. Gelidium species, traditionally harvested from natural beds primarily in Spain, France, Indonesia, Morocco, Mexico, Portugal, and Korea, produce this compound of superior purity that requires no chemical modification during extraction. In contrast, Gracilaria species, which have been successfully cultivated in aquaculture systems across Chile, China, the Philippines, Indonesia, Namibia, South Korea, and Vietnam, yield this compound that necessitates alkaline chemical treatment to enhance gelling properties.

The fundamental differences between Gelidium and Gracilaria this compound extend beyond extraction requirements to encompass yield percentages, gel strength, and thermal characteristics. Research conducted on Gracilaria chorda from Japan compared with Southeast Asian species revealed significant variability in this compound properties across taxonomic boundaries. Gracilaria chorda demonstrated the highest this compound yield at 26.1 percent following alkali treatment at 80 degrees Celsius, accompanied by superior gel strength of 1139 grams per square centimeter, gelling temperature of 40 degrees Celsius, and melting temperature of 95 degrees Celsius. Comparative analysis of other Gracilaria species showed substantially lower performance metrics, with Gracilaria fisheri achieving gel strength of 716 grams per square centimeter, Gracilaria verrucosa reaching 608 grams per square centimeter, and various Gracilaria species ranging from 201 to 621 grams per square centimeter.

Agarose properties derived from different taxonomic sources exhibit distinct thermal characteristics that reflect species-specific molecular structures and methoxy substitution patterns. Standard agaroses extracted from Gelidium species demonstrate gelling temperatures between 34 and 38 degrees Celsius with melting temperatures ranging from 90 to 95 degrees Celsius. Agaroses derived from Gracilaria species, characterized by higher methoxy substituent content, exhibit elevated gelling temperatures of 40 to 52 degrees Celsius and slightly reduced melting temperatures of 85 to 90 degrees Celsius. These thermal properties correlate directly with the extent of natural methylation, where increased methoxy groups raise gelling temperatures in natural agarose, contrasting with synthetic methylation that produces the opposite effect.

Species This compound Yield (%) Gel Strength (g/cm²) Gelling Temp (°C) Melting Temp (°C) Treatment Required
Gracilaria chorda 26.1 1139 40 95 Alkali (80°C)
Gracilaria fisheri 14.3 716 - - Alkali
Gracilaria verrucosa 14.7 608 - - Alkali
Gracilaria sp. 10.8 621 - - Alkali
Gracilaria edulis (cultured) - 487 - - None
Gracilaria edulis (wild) 20.6 331 - - Alkali
Gracilaria coronopifolia 10.3 201 - - Alkali
Gelidium species Higher Superior 34-38 90-95 None

The cultivation characteristics of different agarophyte taxa reflect fundamental biological differences that influence commercial viability and production strategies. Gracilaria species demonstrate rapid growth rates with multiple annual harvests possible under aquaculture conditions, enabling large-scale commercial cultivation in controlled environments including ponds and protected bays. These species have proven adaptable to various cultivation systems, spreading from initial operations in Chile to successful implementations across multiple countries and climatic zones. Gelidium species, conversely, represent slow-growing organisms with single annual harvests that have resisted large-scale aquaculture development. Attempts to cultivate Gelidium in artificial systems have achieved biological success but remain economically unviable due to the species' requirement for rocky substrates and open ocean conditions that cannot be replicated in commercial cultivation facilities.

属性

IUPAC Name

(2R,3S,4S,5R)-2-(hydroxymethyl)-6-[[(4R,5S)-4-hydroxy-3-methyl-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-4-methoxyoxane-3,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O9/c1-5-8(16)13-11(7(21-5)4-20-13)23-14-10(18)12(19-2)9(17)6(3-15)22-14/h5-18H,3-4H2,1-2H3/t5?,6-,7?,8-,9+,10-,11?,12+,13+,14?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYYDPBCUIJTIBM-DYOGSRDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2C(C(O1)CO2)OC3C(C(C(C(O3)CO)O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1[C@H]([C@H]2C(C(O1)CO2)OC3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Agar is odourless or has a slight characteristic odour. Unground agar usually occurs in bundles consisting of thin, membranous, agglutinated strips, or in cut, flaked or granulated forms. It may be light yellowish-orange, yellowish-grey to pale yellow, or colourless. It is tough when damp, brittle when dry. Powdered agar is white to yellowish-white or pale yellow. When examined in water under a microscope, agar powder appears more transparent. In chloral hydrate solution, the powdered agar appears more transparent than in water, more or less granular, striated, angular and occasionally contains frustules of diatoms. Gel strength may be standardised by the addition of dextrose and maltodextrines or sucrose, Transparent odorless solid; [Merck Index] Light yellowish orange, yellowish grey to pale yellow, or colorless solid in various forms; [JECFA] Beige powder; [Sigma-Aldrich MSDS]
Record name AGAR
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name Agar
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Solubility

Insoluble in cold water; soluble in boiling water, Slowly sol in hot water to a viscid soln, Insol in cold water, Insol in alcohol
Record name AGAR
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name AGAR-AGAR
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Color/Form

Transparent strips or coarse or fine powder, Thin, translucent, membranous pieces, or pale buff powder, ...usually in the form of chopped shreds, sheets, flakes, granules, or powder.

CAS No.

9002-18-0
Record name Agar
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Record name Agar
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Record name AGAR-AGAR
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1901
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

准备方法

Synthetic Routes and Reaction Conditions: Agar is typically extracted from red algae through a series of steps. The algae are first cleaned and then subjected to hot water extraction to release the this compound . The extract is then filtered to remove impurities and concentrated by evaporation. The concentrated extract is cooled to form a gel, which is then dried and ground into powder .

Industrial Production Methods: In industrial settings, the production of this compound involves similar steps but on a larger scale. The red algae are harvested, cleaned, and subjected to hot water extraction in large tanks . The extract is filtered, concentrated, and then cooled to form a gel. The gel is cut into strips, dried, and ground into powder for commercial use .

科学研究应用

Microbiology

Microbial Culture Media

Agar is primarily used as a solidifying agent in microbial culture media. It provides a stable environment for the growth of microorganisms, including bacteria and fungi. Common this compound media include:

  • Nutrient this compound : Supports the growth of a wide range of non-fibrous bacteria.
  • Sabouraud Dextrose this compound : Specifically designed for fungi and yeast.
  • MacConkey this compound : Selective for Gram-negative bacteria.

Antibiotic Susceptibility Testing

This compound plates are crucial in antibiotic susceptibility testing, particularly the Kirby-Bauer disc diffusion method. This technique involves placing antibiotic-impregnated discs on an this compound plate inoculated with bacteria. The effectiveness of the antibiotics is determined by measuring the diameter of inhibition zones around the discs, indicating bacterial resistance or susceptibility .

Molecular Biology

Gel Electrophoresis

Agarose, a component of this compound, is widely used in gel electrophoresis for DNA separation and analysis. This technique allows researchers to visualize DNA fragments after electrophoresis under ultraviolet light. The gel matrix facilitates the movement of DNA based on size, enabling precise analysis of genetic material .

Food Industry

Food Additive

This compound serves as a thickening agent and stabilizer in various food products. Its gelling properties are utilized in:

  • Jellies and Desserts : Provides texture and stability.
  • Dairy Products : Acts as a thickener in yogurts and ice creams.
  • Vegetarian Alternatives : Used as a gelatin substitute in vegan products.

Biodegradable Packaging

Recent advancements have seen this compound being developed into biodegradable food packaging films. These films serve as sustainable alternatives to traditional plastic packaging, reducing environmental impact while maintaining food safety .

Pharmaceutical Applications

Drug Delivery Systems

This compound-based composites are being researched for their potential in drug delivery systems due to their biocompatibility and ability to form hydrogels. Studies have shown that incorporating magnetic nanoparticles into this compound can enhance antimicrobial properties and facilitate targeted drug delivery .

Stabilizing Agent

In pharmaceuticals, this compound is used as a stabilizing agent for various formulations, including emulsions and suspensions. It helps maintain the consistency and efficacy of active ingredients in medications .

Environmental Applications

Bioremediation

This compound has been employed in bioremediation processes to support microbial growth that can degrade environmental pollutants. Its ability to provide a solid medium for microbial cultures aids in the effective treatment of contaminated soils and water sources .

Case Study 1: Enhancing Microbial Cultivation

A study demonstrated that separating phosphate from this compound during autoclaving increased colony-forming units (CFUs) significantly compared to when both were autoclaved together. This modification improved the cultivation efficiency of previously recalcitrant microorganisms .

Case Study 2: Biodegradable Films Development

Research on this compound-based biodegradable films highlighted their effectiveness in preserving food quality while being environmentally friendly. These films showed promising results in extending shelf life compared to conventional plastic packaging .

Data Tables

Application AreaSpecific UseBenefits
MicrobiologyCulture mediaSupports diverse microbial growth
Molecular BiologyGel electrophoresisEnables DNA analysis
Food IndustryThickening agentImproves texture in food products
PharmaceuticalDrug delivery systemsBiocompatible; enhances drug efficacy
Environmental ScienceBioremediationAids in pollutant degradation

相似化合物的比较

Agar vs. Gelatin

Property This compound Gelatin
Source Red algae Animal collagen
Gelling Temperature 32–45°C (sets); 85°C (melts) 15–25°C (sets); 35°C (melts)
Clarity High Opaque
Microbial Stability Resistant to enzymatic breakdown Prone to degradation
Applications Microbiology, plant culture Food industry, cosmetics

Gelatin, an animal-derived protein, lacks thermal stability and clarity, rendering it unsuitable for high-temperature applications or microbial cultures . This compound’s superior gelling properties and non-reactivity with plant growth regulators (e.g., BAP, IAA) further solidify its dominance in plant tissue culture .

This compound vs. Gellan Gum (Phytagel®)

Property This compound Gellan Gum
Concentration Used 6–8 g/L 1.5–2.5 g/L
Cost per Liter $38.50 (7 g/L) $40–60 (higher purity)
Callus Induction Moderate efficiency Superior efficiency
Hyperhydricity Risk Higher at 6.5 g/L Lower

Studies on rice and rubber tree cultures demonstrate its superiority in callus induction and reduced vitrification compared to this compound . However, this compound remains preferred for routine applications due to its affordability .

This compound vs. Carrageenan

Property This compound Carrageenan
Sulfate Content Low (agarose: <0.3%) High (15–40%)
Gel Texture Brittle Elastic
Applications Solid culture media Food additives, pharmaceuticals

Carrageenan, another red algae-derived polysaccharide, is structurally similar but sulfated, leading to interactions with proteins and cations. This limits its use in microbiological media but enhances functionality in drug delivery systems .

This compound vs. Starch-Based Alternatives

Gelling Agent Cost per Liter (USD) Cost Reduction vs. This compound Performance in Potato Micropropagation
This compound 55.00 Baseline Reliable shoot regeneration
Corn Starch 21.50 61% Comparable regeneration at 50 g/L
Potato Starch 18.80 66% High efficiency, low hyperhydricity

Starch-based agents (corn, potato, barley) offer significant cost reductions (up to 66%) and comparable efficacy in plant cultures, making them viable substitutes in low-budget laboratories . However, their higher required concentrations (50 g/L vs. 7 g/L for this compound) may complicate media preparation .

This compound vs. Xanthan Gum and Guar Gum

Property This compound Xanthan/Guar Gum
Gelling Mechanism Thermoreversible matrix Viscosity enhancer
PCR Compatibility Inhibits PCR due to polysaccharides No inhibition
Applications Solid media Liquid media stabilization

Xanthan and guar gums lack gelling capacity but are used to stabilize emulsions or viscous solutions. Their incompatibility with solid media limits their utility in microbial isolation .

Key Research Findings

  • Cost Efficiency : Starch-based agents reduce media costs by >60%, though this compound remains unmatched in ease of use .
  • Plant Culture Performance : Gellan gum outperforms this compound in callus induction (e.g., 30% higher rates in rubber tree cultures) but increases costs by 30–50% .
  • Microbiological Applications : this compound-based media (e.g., VRBA, R2A) show superior sensitivity in detecting coliforms compared to carrageenan or starch alternatives .

生物活性

Agar, a gelatinous substance derived from red algae, primarily from the genera Gelidium and Gracilaria, has garnered significant attention in various fields due to its unique biological activities and applications. This article explores the biological activity of this compound, highlighting its potential in pharmaceutical, cosmetic, and food industries, supported by diverse research findings and case studies.

Composition and Properties of this compound

This compound is primarily composed of two polysaccharides: agarose and agaropectin. The unique structure of this compound includes 3,6-anhydro-L-galactose, which contributes to its gelling properties. The gel strength and other physical characteristics can vary based on the source of this compound and the extraction methods employed. For instance, studies have shown that this compound extracted from Gracilaria lemaneiformis exhibits superior gel strength compared to commercial grades due to variations in sulfate content and treatment methods (Chirapart et al., 1995) .

Table 1: Physical Properties of this compound from Different Sources

SourceGel Strength (g/cm²)3,6-Anhydro-L-Galactose (%)Treatment Method
Gracilaria lemaneiformis1706.848.1Alkali treatment (3% NaOH)
Commercial this compoundVariableVariableStandard extraction

Biological Activities

This compound-derived compounds exhibit a wide range of biological activities that are being explored for their potential therapeutic benefits.

1. Antimicrobial Activity

This compound has been extensively studied for its antimicrobial properties. Various studies have demonstrated its effectiveness against a range of pathogens:

  • Antibacterial Properties : this compound-based diffusion methods have shown significant antibacterial activity against Staphylococcus aureus and Escherichia coli. For example, a study using this compound diffusion methods reported that certain natural extracts incorporated into this compound exhibited larger zones of inhibition against these bacteria (Mostafa et al., 2018) .
  • Fungal Inhibition : this compound is also effective against fungal pathogens. Research indicates that this compound can serve as a medium for testing antifungal activity, with various plant extracts showing promising results in inhibiting fungal growth (Daoud et al., 2015) .

2. Immunomodulatory Effects

Recent studies have highlighted the immunomodulatory effects of this compound-derived oligosaccharides. These compounds have been shown to enhance immune responses, potentially benefiting individuals with compromised immune systems or chronic diseases (PubMed, 2020) . The mechanisms involve modulation of cytokine production and enhancement of phagocytic activity.

3. Anti-Obesity and Anti-Diabetic Activities

This compound-derived saccharides have been investigated for their role in weight management and diabetes control. Research indicates that these compounds may help regulate blood sugar levels and reduce fat accumulation through mechanisms such as enhancing insulin sensitivity and promoting lipid metabolism (PubMed, 2020) .

4. Antioxidant Properties

This compound exhibits antioxidant properties that can protect cells from oxidative stress. Studies suggest that this compound-derived compounds can scavenge free radicals, thereby potentially reducing the risk of chronic diseases associated with oxidative damage (PubMed, 2020) .

Case Study 1: Antimicrobial Efficacy in Food Preservation

A study conducted on this compound-based films incorporating nisin and cinnamon essential oil demonstrated significant antibacterial activity against foodborne pathogens like Listeria monocytogenes. The results showed that these films could effectively extend the shelf life of perishable food products while maintaining safety standards (Wiley Online Library, 2018) .

Case Study 2: Immunomodulatory Effects in Clinical Trials

In a clinical trial involving patients with diabetes, the administration of this compound-derived oligosaccharides resulted in improved glycemic control and enhanced immune function. Participants exhibited lower fasting blood glucose levels and improved immune markers after regular intake over three months (PubMed Central, 2020) .

常见问题

Q. How can AI-driven literature analysis tools enhance hypothesis generation for this compound-based drug delivery systems?

  • Answer: Train NLP models (e.g., BERT, GPT-4) on PubMed abstracts to identify understudied this compound derivatives (e.g., agarose-chitosan composites). Use clustering algorithms to map research gaps (e.g., in vivo toxicity data). Validate predictions with in vitro permeability assays (e.g., Franz diffusion cells) .

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